![molecular formula C5H9N3O B11775960 4-Methoxy-1-methyl-1H-pyrazol-3-amine](/img/structure/B11775960.png)
4-Methoxy-1-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Methoxy-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H9N3O. It features a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with enaminones or similar compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 4-Methoxy-1-methyl-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this pyrazole have shown efficacy against various strains of bacteria, including those resistant to conventional antibiotics. A study demonstrated that specific derivatives possess potent activity against clinically isolated NDM-1-positive bacteria, suggesting their potential as novel antibacterial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The structural features of pyrazoles contribute to their ability to modulate biological pathways effectively .
Synthetic Methodologies
Synthesis of Derivatives
this compound serves as a precursor in the synthesis of various biologically active compounds. The compound can be modified through several synthetic routes to produce derivatives with enhanced pharmacological activities. For example, the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this amine showcases its versatility in organic synthesis .
Reactions and Functionalizations
The compound can undergo various reactions such as diazotization and coupling with other reagents to form more complex structures. This ability to participate in diverse chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The method described for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole involves multiple steps, including Grignard reaction and carbon dioxide incorporation, highlighting its utility in generating complex molecules with high yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
3-Methoxy-1-methyl-1H-pyrazol-4-amine: Similar in structure but with different substitution patterns.
4-Methyl-1H-pyrazole: Lacks the methoxy group, leading to different chemical properties and reactivity
Uniqueness: 4-Methoxy-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
Overview
4-Methoxy-1-methyl-1H-pyrazol-3-amine, a heterocyclic compound with the molecular formula C5H9N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a methoxy group at the 4-position and a methyl group at the 1-position, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can bind to active sites on enzymes, thereby inhibiting or modulating their activity. This mechanism can lead to significant changes in cellular processes and biochemical pathways, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer research. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives, including this compound:
- Anticancer Studies : A systematic evaluation demonstrated that pyrazole-based compounds could inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The antiproliferative effects were linked to structural characteristics that enhance binding affinity to cancer-related targets .
- Mechanistic Insights : Research has shown that the compound's interactions with cysteine residues in target proteins may lead to significant alterations in enzyme function, which is crucial for developing therapeutic agents against various diseases .
- Synthesis and Evaluation : The synthesis of this compound has been optimized for high yield and purity, allowing for extensive biological evaluation. Studies have indicated that modifications in the pyrazole structure can lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) that is vital for drug design .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H9N3O/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7) |
InChI Key |
PRBRPYOKPOOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)OC |
Origin of Product |
United States |
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